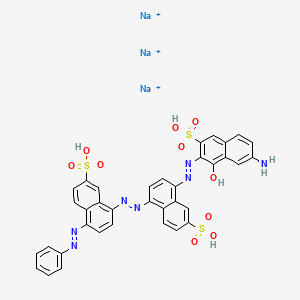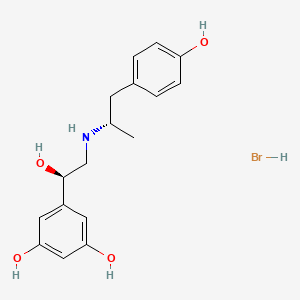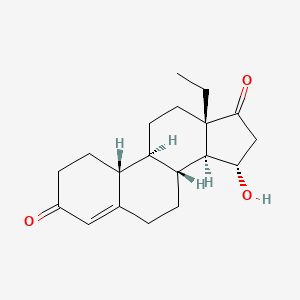
YTTERBIUM(III) CHLORIDE HEXAHYDRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ytterbium(III) chloride hexahydrate is an inorganic chemical compound with the formula YbCl₃·6H₂O. It is a white crystalline solid that is highly soluble in water. This compound is a source of ytterbium ions (Yb³⁺) and is used in various chemical and industrial applications due to its unique properties .
Mechanism of Action
Target of Action
Ytterbium(III) Chloride Hexahydrate primarily targets the nanoparticles of yttrium oxide (Y2O3) and yttrium fluoride (YF3) . It is used as a dopant in these nanoparticles, which means it is incorporated into their structure to modify their properties .
Mode of Action
The compound interacts with its targets by doping them. Doping is a process where an impurity (in this case, this compound) is added to a semiconductor to change its properties. The doping of yttrium oxide and yttrium fluoride nanoparticles with this compound leads to the development of new materials with unique properties .
Biochemical Pathways
It is known that the compound plays a role in the synthesis offluorescent materials and materials used in 3D displays, photovoltaics, and drug delivery .
Pharmacokinetics
Given its use in the synthesis of nanomaterials, it is likely that its bioavailability is highly dependent on the specific context of its use .
Result of Action
The doping of yttrium oxide and yttrium fluoride nanoparticles with this compound results in the creation of new materials with unique properties . These materials have potential applications in the development of fluorescent materials, 3D displays, photovoltaics, and drug delivery systems .
Biochemical Analysis
Biochemical Properties
Ytterbium(III) chloride hexahydrate: plays a significant role in biochemical reactions, primarily as a catalyst. It interacts with various enzymes and proteins, facilitating biochemical transformations. For instance, it is known to catalyze the formation of acetals using trimethyl orthoformate . Additionally, it has applications in DNA microarrays, where it aids in the detection and analysis of genetic material . The interactions between this compound and biomolecules are typically characterized by its ability to act as a Lewis acid, accepting electron pairs from other molecules and thereby facilitating various chemical reactions.
Cellular Effects
The effects of This compound on cells and cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its catalytic properties can alter the metabolic pathways within cells, leading to changes in the production and utilization of metabolites . Furthermore, it has been used to track digestion in animals, indicating its ability to interact with cellular components and influence physiological processes .
Molecular Mechanism
At the molecular level, This compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their activity. For instance, it has been shown to inhibit or activate enzymes involved in metabolic pathways . Additionally, its role as a Lewis acid allows it to participate in electron transfer reactions, which can lead to changes in gene expression and other cellular functions . The small size of the ytterbium ion and its unique electronic configuration contribute to its effectiveness in these interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. Its stability and degradation are important factors to consider. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially when exposed to moisture or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, it can act as a beneficial catalyst, facilitating various biochemical reactions without causing significant adverse effects . At high doses, it can become toxic, leading to adverse effects such as skin and eye irritation, respiratory issues, and potential teratogenic effects . These threshold effects highlight the importance of careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can catalyze reactions in the synthesis of fluorescent materials and drug delivery systems . Its role as a Lewis acid allows it to participate in various biochemical transformations, affecting the overall metabolic activity within cells .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s small size and unique properties allow it to penetrate cellular membranes and reach specific intracellular targets . This distribution is crucial for its effectiveness in biochemical and therapeutic applications.
Subcellular Localization
The subcellular localization of This compound is an important aspect of its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows it to interact with specific biomolecules and participate in targeted biochemical reactions. For instance, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ytterbium(III) chloride hexahydrate can be synthesized through the reaction of ytterbium oxide (Yb₂O₃) with hydrochloric acid (HCl). The reaction produces ytterbium chloride, which is then crystallized with water to form the hexahydrate: [ \text{Yb}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{YbCl}_3 + 3\text{H}_2\text{O} ] The resulting ytterbium chloride is then dissolved in water and allowed to crystallize, forming this compound .
Industrial Production Methods: In industrial settings, this compound is produced by heating ytterbium oxide with ammonium chloride (NH₄Cl) to form ammonium ytterbium pentachloride, which is then hydrolyzed to yield this compound: [ \text{Yb}_2\text{O}_3 + 10\text{NH}_4\text{Cl} \rightarrow 2(\text{NH}_4)_2\text{YbCl}_5 + 6\text{H}_2\text{O} + 6\text{NH}_3 ] The ammonium ytterbium pentachloride is then treated with water to form the hexahydrate .
Chemical Reactions Analysis
Types of Reactions: Ytterbium(III) chloride hexahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Ytterbium(III) chloride can be reduced to ytterbium(II) chloride using reducing agents such as hydrogen or zinc dust.
Substitution: It can participate in substitution reactions where the chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Reductive Dehalogenation: Ytterbium(III) chloride reacts with nickel(II) chloride (NiCl₂) to form a catalyst for the reductive dehalogenation of aryl halides.
Formation of Acetals: It acts as a catalyst in the formation of acetals using trimethyl orthoformate.
Major Products:
Ytterbium(II) chloride (YbCl₂): Formed by the reduction of ytterbium(III) chloride.
Catalytic Complexes: Formed during catalytic reactions involving ytterbium(III) chloride.
Scientific Research Applications
Ytterbium(III) chloride hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing nanomaterials and as a catalyst in organic transformations.
Biology: Employed in the preparation of upconversion nanoparticles for biomedical imaging and drug delivery.
Medicine: Utilized in the development of luminescent materials for medical diagnostics.
Industry: Applied in the fabrication of white LEDs and other optoelectronic devices.
Comparison with Similar Compounds
Ytterbium(III) chloride hexahydrate can be compared with other lanthanide chlorides, such as:
Terbium(III) chloride (TbCl₃): Similar in structure but used primarily for its magnetic and luminescent properties.
Lutetium(III) chloride (LuCl₃): Similar in chemical behavior but has different applications in nuclear medicine and as a catalyst.
Erbium(III) chloride (ErCl₃): Used in optical materials and as a dopant in fiber optics.
Uniqueness: this compound is unique due to its small ionic radius and high catalytic activity, which make it particularly effective in certain chemical reactions and applications .
Properties
CAS No. |
10035-01-5 |
|---|---|
Molecular Formula |
Cl3H12O6Yb |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
ytterbium(3+);trichloride;hexahydrate |
InChI |
InChI=1S/3ClH.6H2O.Yb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |
InChI Key |
LEYFXTUKPKKWMP-UHFFFAOYSA-K |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Yb+3] |
physical_description |
Deliquescent solid; [Merck Index] Green hygroscopic solid; [Hawley] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol](/img/structure/B1148282.png)

![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)


![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1148296.png)


